(5E)-5-(4-methoxybenzylidene)-1,3-diphenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one
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Overview
Description
5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6(1H)-ONE is a complex organic compound belonging to the class of triazines This compound is characterized by its unique structure, which includes a methoxyphenyl group, a diphenyl group, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6(1H)-ONE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 1,3-diphenyl-1,2,4-triazine-6-one in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group in the compound can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6(1H)-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxyphenyl)methylidene]-1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one
- (E)-1-(4-Methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1,2,4-TRIAZIN-6(1H)-ONE stands out due to its unique triazine ring structure and the presence of both methoxyphenyl and diphenyl groups. This combination of structural features imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C23H19N3O2 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-2H-1,2,4-triazin-6-one |
InChI |
InChI=1S/C23H19N3O2/c1-28-20-14-12-17(13-15-20)16-21-23(27)26(19-10-6-3-7-11-19)25-22(24-21)18-8-4-2-5-9-18/h2-16H,1H3,(H,24,25)/b21-16+ |
InChI Key |
LWLLDQGZHKRERF-LTGZKZEYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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